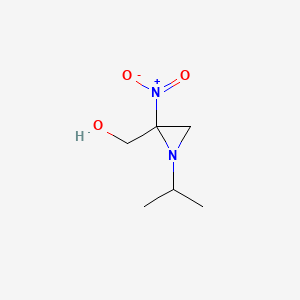![molecular formula C19H34O3 B13836370 methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate](/img/structure/B13836370.png)
methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate is a complex organic compound characterized by its unique molecular structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure includes an epoxide ring and a long aliphatic chain, making it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate typically involves multiple steps. One common method includes the epoxidation of an unsaturated ester precursor. The reaction conditions often require the use of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes the purification of the final product using techniques such as distillation or chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions
Methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened using oxidizing agents to form diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at low temperatures.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Formed from the reduction of the ester group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
科学的研究の応用
Methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This reactivity is the basis for its potential biological activities.
類似化合物との比較
Similar Compounds
Methyl trans-3-pentenoate: Another ester with a similar structure but lacks the epoxide ring.
Methyl undecylenate: Similar aliphatic chain but without the epoxide functionality.
Uniqueness
Methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate is unique due to the presence of both an epoxide ring and a long aliphatic chain. This combination of functional groups provides it with distinct reactivity and versatility in various chemical and biological applications.
特性
分子式 |
C19H34O3 |
|---|---|
分子量 |
310.5 g/mol |
IUPAC名 |
methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9+/t17-,18-/m1/s1 |
InChIキー |
JTSVQVYMBXVLFI-PQGVJJGYSA-N |
異性体SMILES |
CCCCC[C@@H]1[C@H](O1)C/C=C/CCCCCCCC(=O)OC |
正規SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


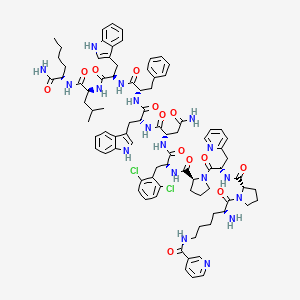
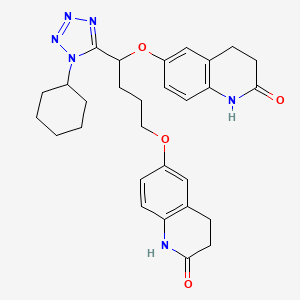
![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)

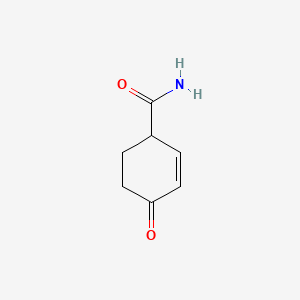

![(1R,5R)-bicyclo[3.2.1]octan-2-one](/img/structure/B13836335.png)

![(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol](/img/structure/B13836356.png)
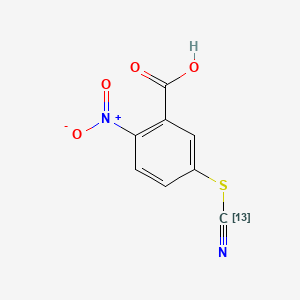
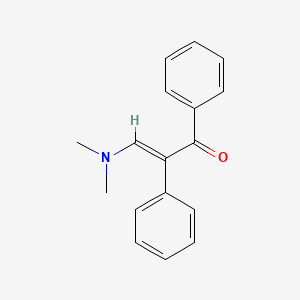
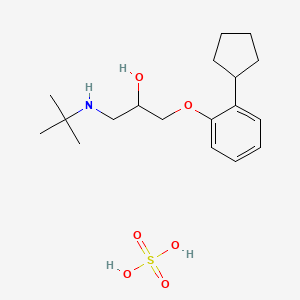
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)
